Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Overview
Description
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. It is a boronic ester derivative, characterized by the presence of a boron atom within a dioxaborinane ring structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of 2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boron atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium complex. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
Boron trifluoride etherate: A boron compound used as a Lewis acid catalyst.
Uniqueness
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its stability and reactivity in cross-coupling reactions. The dioxaborinane ring structure provides steric protection to the boron atom, enhancing its stability compared to other boronic acids .
Properties
IUPAC Name |
ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHASWCTAWNFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438293 | |
Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346656-34-6 | |
Record name | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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